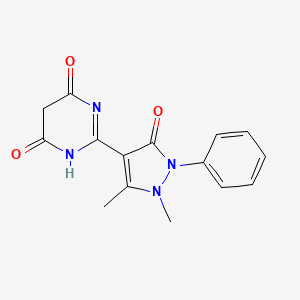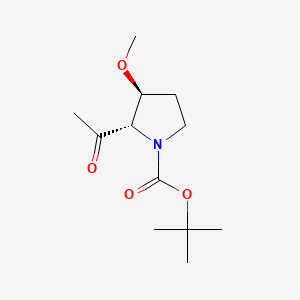![molecular formula C17H20N6 B13894333 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrrolo[2,3-b]pyridine moiety, and a pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrimidine-based compounds: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is unique due to its combination of structural features, which confer specific biological activities and make it a valuable tool in scientific research. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .
属性
分子式 |
C17H20N6 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N6/c18-17-22-12(6-5-11-3-1-7-19-11)9-15(23-17)14-10-21-16-13(14)4-2-8-20-16/h2,4,8-11,19H,1,3,5-7H2,(H,20,21)(H2,18,22,23) |
InChI 键 |
ZQJJIPDFSXEUHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CCC2=CC(=NC(=N2)N)C3=CNC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)



![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)



![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)


